molecular formula C20H34N2O2 B6051387 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one

2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6051387
M. Wt: 334.5 g/mol
InChI Key: JVTFZBOHKZHMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BCT-197, is a small molecule inhibitor that has shown potential for use in various scientific research applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further study.

Mechanism of Action

2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one works by inhibiting the activity of a protein called Aurora A kinase. This protein is involved in cell division and is overexpressed in many types of cancer cells. By inhibiting the activity of this protein, 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have anti-inflammatory effects. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for use in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one for use in lab experiments is its specificity. 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one targets a specific protein, making it a useful tool for studying the function of this protein in cells. However, one limitation of 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one is its solubility. 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one. One area of research is in the development of new cancer therapies. 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one has shown promise as a potential treatment for cancer, and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new antibiotics. 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. Finally, further research is needed to better understand the mechanism of action of 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one and its potential for use in other scientific research applications.
Conclusion
In conclusion, 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one is a small molecule inhibitor that has shown potential for use in various scientific research applications. Its unique mechanism of action and specificity make it a promising candidate for further study. While there are limitations to its use in lab experiments, 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages that make it a useful tool for studying the function of specific proteins in cells. Future research on 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one has the potential to lead to the development of new cancer therapies and antibiotics, as well as a better understanding of the mechanisms of action of this compound.

Synthesis Methods

The synthesis of 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps, including the reaction of a ketone with an amine, followed by a cyclization reaction. The final product is obtained through a series of purification steps, including chromatography and recrystallization. This synthesis method has been optimized to produce 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one in high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have potential for use in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. 2-butyryl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in cell division. This makes it a potential candidate for use in cancer therapy.

properties

IUPAC Name

2-butanoyl-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-2-7-18(23)22-15-12-20(16-22)11-6-13-21(19(20)24)14-10-17-8-4-3-5-9-17/h17H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTFZBOHKZHMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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